CYP51 Antifungal Activity: 2-Phenylpyrimidine Derivative C6 Demonstrates Superior Potency to Fluconazole Across Seven Clinically Relevant Fungal Strains
The 2-phenylpyrimidine derivative C6, obtained after three rounds of structural optimization from the hit YW-01, exhibited antifungal efficacy significantly superior to the clinical first-line drug fluconazole across seven common clinically susceptible fungal strains [1]. The scaffold-hopping strategy that produced C6 leveraged the 2-phenylpyrimidine core's ability to occupy the hydrophobic cavity of CYP51, an interaction geometry that fluconazole and other triazole antifungals cannot achieve [1].
| Evidence Dimension | In vitro antifungal activity (qualitative comparative assessment) |
|---|---|
| Target Compound Data | Good efficacy against seven common clinically susceptible strains |
| Comparator Or Baseline | Fluconazole (clinical first-line azole antifungal) |
| Quantified Difference | Significantly superior (qualitative; statistical significance established in source) |
| Conditions | In vitro antifungal susceptibility testing; seven clinically relevant fungal strains |
Why This Matters
This direct superiority over fluconazole—the most widely prescribed antifungal globally—establishes the 2-phenylpyrimidine scaffold as a validated starting point for developing next-generation antifungals capable of overcoming azole resistance mechanisms.
- [1] Gao Z, et al. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Med Chem. 2024;15(2):492-505. doi:10.1039/d3md00589e. View Source
